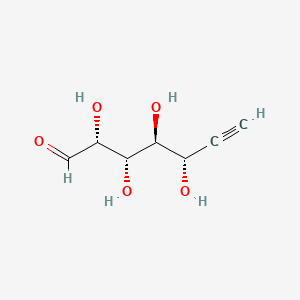
(2R,3S,4S,5S)-2,3,4,5-Tetrahydroxyhept-6-ynal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4S,5S)-2,3,4,5-Tetrahydroxyhept-6-ynal is an organic compound characterized by its unique structure, which includes four hydroxyl groups and an alkyne functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5S)-2,3,4,5-Tetrahydroxyhept-6-ynal typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the use of L-ribose as a chiral building block. The process includes the conversion of L-ribose to a corresponding iodo derivative, followed by reductive cleavage and subsequent functional group transformations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,4S,5S)-2,3,4,5-Tetrahydroxyhept-6-ynal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like thionyl chloride for converting hydroxyl groups to chlorides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes or alkenes.
Applications De Recherche Scientifique
(2R,3S,4S,5S)-2,3,4,5-Tetrahydroxyhept-6-ynal has several scientific research applications:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of fine chemicals and specialty materials
Mécanisme D'action
The mechanism of action of (2R,3S,4S,5S)-2,3,4,5-Tetrahydroxyhept-6-ynal involves its interaction with various molecular targets and pathways. The hydroxyl groups enable the compound to form hydrogen bonds with enzymes and receptors, influencing their activity. The alkyne group can participate in click chemistry reactions, making it a versatile tool in chemical biology .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S,4S,5R)-2,3,4,5,6-Pentahydroxyhexanal: This compound has a similar structure but lacks the alkyne group, making it less reactive in certain chemical reactions.
(2R,3S,4S,5S)-2,3,4,5-Tetrafluorohexane: This fluorinated analogue has different chemical properties due to the presence of fluorine atoms.
Uniqueness
The presence of both hydroxyl groups and an alkyne functional group in (2R,3S,4S,5S)-2,3,4,5-Tetrahydroxyhept-6-ynal makes it unique. This combination allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C7H10O5 |
|---|---|
Poids moléculaire |
174.15 g/mol |
Nom IUPAC |
(2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhept-6-ynal |
InChI |
InChI=1S/C7H10O5/c1-2-4(9)6(11)7(12)5(10)3-8/h1,3-7,9-12H/t4-,5-,6-,7+/m0/s1 |
Clé InChI |
PQYHJGFGNXIGIO-ZTYPAOSTSA-N |
SMILES isomérique |
C#C[C@@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O |
SMILES canonique |
C#CC(C(C(C(C=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



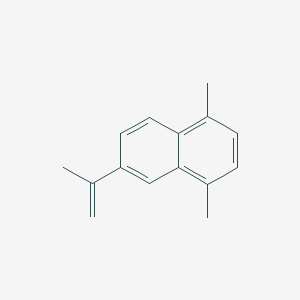
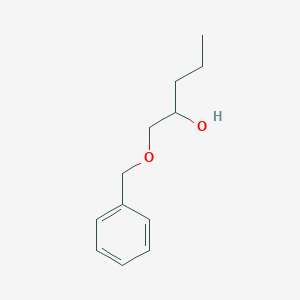

![Spiro[4.7]dodecane](/img/structure/B14748417.png)
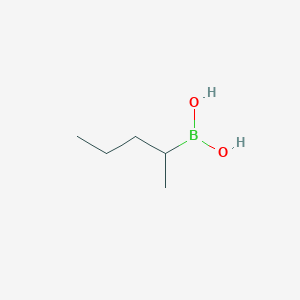
![9-Thiabicyclo[3.3.1]nonane](/img/structure/B14748427.png)

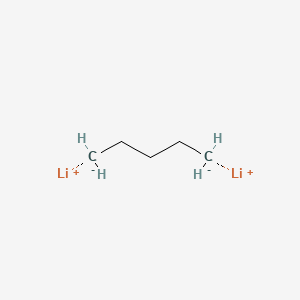

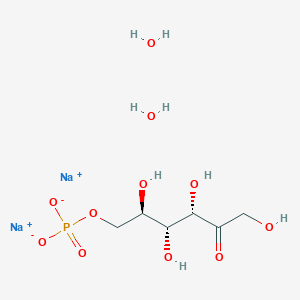
![2-[2-(2-aminopropanoylamino)propanoylamino]-N-[4-(hydroxymethyl)phenyl]butanediamide](/img/structure/B14748446.png)
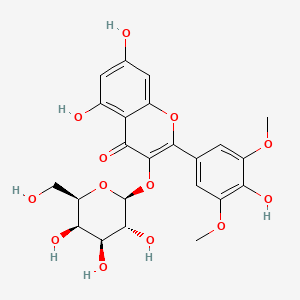
![Phenyl-[2-(thiophene-2-carbonyl)phenyl]methanone](/img/structure/B14748468.png)
